molecular formula C8H5ClN2O2 B3120803 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one CAS No. 27330-36-5

7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

Cat. No. B3120803
CAS RN: 27330-36-5
M. Wt: 196.59 g/mol
InChI Key: JVRPLXQXQAKZDO-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one (7-Cl-4-OH-1,5-Naphthyridin-2(1H)-one) is a small molecule that has been studied for its potential applications in scientific research. This molecule is a nitrile-based compound with a unique structure, which makes it a valuable compound for research purposes. It has been studied for its potential applications in drug design, medical imaging, and other areas of scientific research.

Scientific Research Applications

Antiviral Activity

7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one and its derivatives have been studied for their antiviral activities. For instance, compounds in this class have shown potent inhibitory effects on HIV integrase, a key enzyme in the HIV replication process. The synthesis and structure-activity relationships of these compounds reveal that specific substitutions on the naphthyridinone ring system can lead to low nanomolar inhibition values in HIV-integrase strand transfer assays and cellular assays (Boros et al., 2009).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives are of significant interest. A practical synthesis method has been developed, which allows for sequential, site-selective Suzuki–Miyaura cross-coupling reactions. This process affords highly functionalized 1,6-naphthyridones in good yields, demonstrating the compound's versatility in chemical synthesis (Montoir et al., 2014).

Inhibition of Protein Tyrosine Kinases

Compounds derived from 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one have been identified as potent inhibitors of protein tyrosine kinases, with selectivity for c-Src, a key enzyme in cell signaling pathways. These inhibitors have been synthesized through specific reactions and evaluated for their ability to prevent phosphorylation by various enzymes, showing high correlation of activities against different kinases (Thompson et al., 2000).

Spectroscopic and Theoretical Studies

Studies have also focused on the spectroscopic properties of derivatives of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one. Research in this area includes investigations of solvatochromism, ground state structures, and intramolecular hydrogen-bonded structures of these compounds. Theoretical calculations support interpretations of the solvent effects on these compounds (Santo et al., 2003).

Antibacterial Activity and Efflux Pump Inhibition

Some derivatives of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one have been evaluated for their antibacterial activity and their ability to inhibit efflux resistance mechanisms in bacteria like Staphylococcus aureus. These compounds have been tested for synergistic effects with standard antibiotics and have shown potential as inhibitors of TetK and MrsA efflux pumps (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

7-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRPLXQXQAKZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250389
Record name 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

CAS RN

27330-36-5
Record name 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27330-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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